molecular formula C4H4N4O3 B560937 v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) CAS No. 101252-32-8

v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI)

Cat. No.: B560937
CAS No.: 101252-32-8
M. Wt: 156.10 g/mol
InChI Key: ZVXDDRXSNVZAEO-UHFFFAOYSA-N
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Description

v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is known for its versatile chemical properties and potential biological activities, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds .

Scientific Research Applications

Medicinal Applications

1.1 Antifungal Activity

Triazole derivatives, including v-Triazole-4-carboxylic acid, have shown significant antifungal properties. Research indicates that compounds with a triazole scaffold exhibit potent activity against various fungal strains, including Candida albicans and Aspergillus species. For instance, studies have demonstrated that certain triazole derivatives possess minimal inhibitory concentrations (MICs) as low as 0.0313 µg/mL against C. albicans . The structure-activity relationship (SAR) analysis reveals that modifications on the triazole ring can enhance antifungal potency.

1.2 Antibacterial Properties

The compound's antibacterial efficacy has also been explored extensively. Triazole derivatives have been synthesized and evaluated for their activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Some studies report MIC values in the range of 0.25–2 µg/mL for these derivatives, indicating their potential as effective antibacterial agents .

1.3 Anticancer Activity

v-Triazole-4-carboxylic acid and its derivatives have been investigated for their anticancer properties. Certain compounds have shown promising results in inhibiting cancer cell lines such as MCF-7 and H460, with IC50 values in the low micromolar range . The mechanism of action is often linked to the inhibition of specific kinases involved in cancer progression, making these compounds valuable in cancer therapy research.

Agricultural Applications

2.1 Fungicides

The agricultural sector has seen the use of triazole compounds as fungicides due to their ability to inhibit fungal growth effectively. The application of v-Triazole-4-carboxylic acid in crop protection is noteworthy, particularly against pathogenic fungi that affect yield and quality . The development of triazole-based fungicides has provided a means to combat crop diseases while minimizing environmental impact.

2.2 Herbicides

Research into the herbicidal properties of triazoles is ongoing, with some studies suggesting that these compounds may serve as effective herbicides by disrupting metabolic pathways in plants . This aspect highlights the potential for developing new agrochemicals based on v-Triazole-4-carboxylic acid.

Material Science Applications

3.1 Corrosion Inhibitors

Triazole compounds are recognized for their ability to act as corrosion inhibitors in various industrial applications. The presence of nitrogen atoms in the triazole ring allows for effective adsorption onto metal surfaces, providing a protective barrier against corrosive environments .

3.2 Supramolecular Chemistry

The unique structural properties of triazoles enable them to form supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. This characteristic is being harnessed in material science for the development of novel materials with specific functionalities .

Summary Table of Applications

Field Application Remarks
Medicinal ChemistryAntifungal AgentsEffective against Candida albicans with low MIC values
Antibacterial AgentsActive against MRSA and other resistant bacteria
Anticancer AgentsInhibitory effects on various cancer cell lines
AgricultureFungicidesProtect crops from fungal pathogens
HerbicidesPotential use in disrupting plant metabolic pathways
Material ScienceCorrosion InhibitorsEffective adsorption on metal surfaces
Supramolecular ChemistryFormation of novel materials through non-covalent interactions

Mechanism of Action

The mechanism of action of v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) include other triazole derivatives such as:

Uniqueness

v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) is unique due to its specific functional groups and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Biological Activity

v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their pharmacological applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article delves into the biological activity of v-Triazole-4-carboxylic acid, 5-carbamoyl-, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of v-Triazole-4-carboxylic acid, 5-carbamoyl- is characterized by a triazole ring substituted with a carboxylic acid and a carbamoyl group. This structural configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Triazoles, including v-Triazole-4-carboxylic acid derivatives, have shown significant antimicrobial properties. Studies indicate that compounds with a triazole moiety can inhibit the growth of various bacterial strains. For instance, derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
v-Triazole-4-carboxylic acidStaphylococcus aureus12.5 μg/mL
v-Triazole-4-carboxylic acidEscherichia coli25 μg/mL

These results suggest that v-Triazole-4-carboxylic acid may be a potent candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of triazoles has been extensively studied. In particular, compounds containing the triazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. For example, in recent studies, v-Triazole-4-carboxylic acid derivatives were tested against non-small-cell lung cancer (NSCLC) cells.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of reactive oxygen species (ROS) pathways and modulation of key apoptotic proteins such as LC3 and γ-H2AX.
Cell LineIC50 Value (μM)Mechanism
H4606.06Apoptosis induction via ROS
H12998.34Cell cycle arrest

These findings indicate that v-Triazole-4-carboxylic acid could serve as a promising lead compound for further development in cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have also been documented. Compounds related to v-Triazole-4-carboxylic acid have shown efficacy in reducing inflammation markers in vitro and in vivo models.

Case Studies

  • Chagas Disease Treatment : A study evaluated the efficacy of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The lead compound exhibited submicromolar activity with significant reductions in parasite burden in infected models.
  • Fungal Inhibition : Research on fungal pathogens revealed that triazoles inhibit cytochrome P450 enzymes critical for ergosterol biosynthesis in fungi, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR of v-Triazole-4-carboxylic acid is essential for optimizing its biological activity. Modifications to the triazole ring or substituents can enhance potency and selectivity against specific targets.

Key Findings:

  • Substituent Positioning : Alterations at the 5-position of the triazole ring significantly affect antimicrobial and anticancer activities.
  • Functional Group Variations : The presence of electron-withdrawing groups enhances biological activity by improving binding affinity to target sites.

Properties

CAS No.

101252-32-8

Molecular Formula

C4H4N4O3

Molecular Weight

156.10 g/mol

IUPAC Name

5-carbamoyl-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C4H4N4O3/c5-3(9)1-2(4(10)11)7-8-6-1/h(H2,5,9)(H,10,11)(H,6,7,8)

InChI Key

ZVXDDRXSNVZAEO-UHFFFAOYSA-N

SMILES

C1(=NNN=C1C(=O)O)C(=O)N

Canonical SMILES

C1(=NNN=C1C(=O)O)C(=O)N

Origin of Product

United States

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